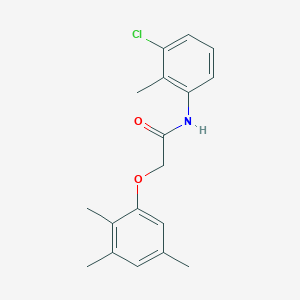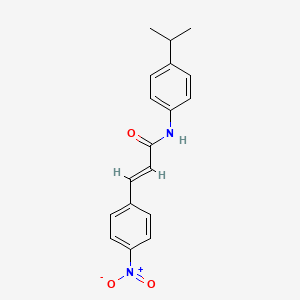![molecular formula C15H12ClN3O4 B5830300 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide, also known as MNK1-IN-1, is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E) and mitogen-activated protein kinase-interacting kinase 1 (MNK1). This molecule has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide targets the eIF4E and MNK1 proteins, which are involved in the regulation of protein translation. eIF4E is a key regulator of cap-dependent translation, which is essential for the translation of many oncogenic proteins. MNK1 is a kinase that phosphorylates eIF4E, enhancing its translation activity. 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide inhibits the phosphorylation of eIF4E and MNK1, reducing their translation activity and ultimately leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This inhibition is due to the reduction in translation activity of eIF4E and MNK1, which leads to the downregulation of oncogenic proteins. 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to enhance the efficacy of chemotherapy drugs, such as gemcitabine, in pancreatic cancer cells. In addition, 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to induce apoptosis in cancer cells, further highlighting its potential as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high yield and purity, as well as its specificity for eIF4E and MNK1. However, 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and treatment regimen for 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide in cancer treatment.
Future Directions
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has potential for further research in cancer treatment, including its use in combination with other chemotherapy drugs and its application in other cancer types. Future research could also focus on improving the solubility and stability of 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide to enhance its efficacy in vivo. Additionally, the mechanism of action of 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide could be further elucidated to better understand its effects on protein translation and cancer cell growth.
Synthesis Methods
The synthesis of 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide involves a multi-step process that includes the reaction of 4-chloro-2-nitrophenol with 3-methyl-4-nitrobenzoyl chloride to form 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzamide. This intermediate is then reacted with phthalimide and triethylamine to yield the final product, 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide. The synthesis of this molecule has been optimized to improve its yield and purity, making it a viable candidate for further research.
Scientific Research Applications
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the phosphorylation of eIF4E and MNK1, which are important regulators of protein translation and cell growth. This inhibition has been demonstrated to reduce the growth and proliferation of cancer cells in vitro and in vivo. 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to enhance the efficacy of chemotherapy drugs, such as gemcitabine, in pancreatic cancer cells. These findings suggest that 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has potential therapeutic applications in cancer treatment.
properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9-8-11(4-7-13(9)19(21)22)15(20)23-18-14(17)10-2-5-12(16)6-3-10/h2-8H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKANVUGEZYQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)
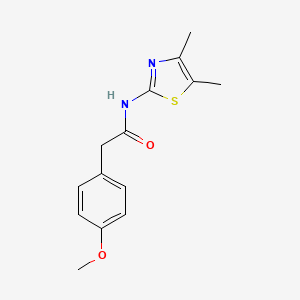
![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)
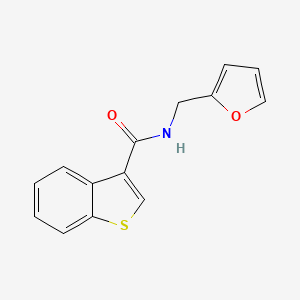
![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
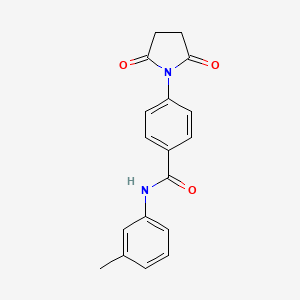
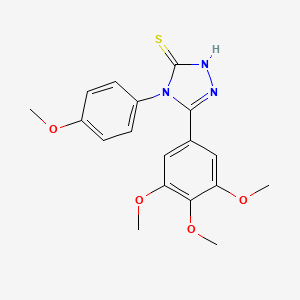
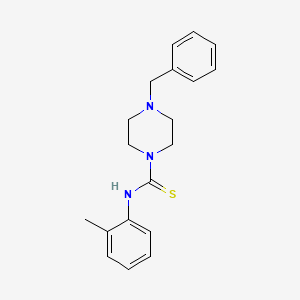
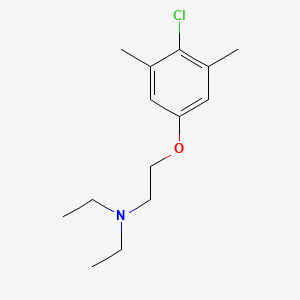
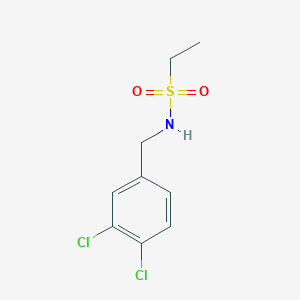
![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
